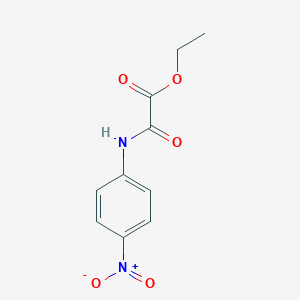

Ethyl 2-(4-nitroanilino)-2-oxoacetate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 2-(4-nitroanilino)-2-oxoacetate and related compounds involves multiple steps, including alkylation, reduction, and cycloaddition reactions. For instance, a building synthon for novel hypoglycemic agents was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group, yielding pure crystals of the target compound (Altowyan et al., 2022). Additionally, Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate allows for the construction of indazoles, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, has been extensively studied. X-ray single crystal structure determination and Hirshfeld surface analysis have been employed to understand the cooperative non-covalent interactions that contribute to the molecular packing of these compounds (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl 2-(4-nitroanilino)-2-oxoacetate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it participates in the Lossen rearrangement and is used in the synthesis of hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014).

Physical Properties Analysis

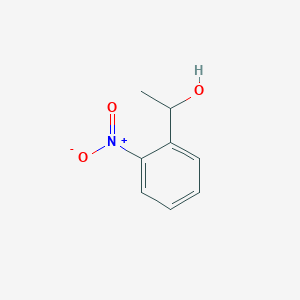

The physical properties of compounds related to ethyl 2-(4-nitroanilino)-2-oxoacetate, including their solubility and molecular interactions, have been studied to understand their behavior in various solvents and conditions. For instance, the solubility of 2-methyl-4-nitroaniline in mixed solvents reveals the effect of solvent composition on the solubility and indicates the preferential solvation of the compound (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-(4-nitroanilino)-2-oxoacetate and its derivatives, including their reactivity patterns and the formation of various products through cycloaddition, nitration, and rearrangement reactions, have been explored to extend the range of potential applications and synthetic strategies (O'bannon & Dailey, 1989).

Scientific Research Applications

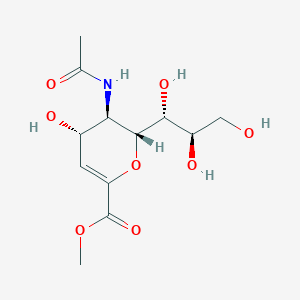

Diabetes Treatment : A study by Altowyan et al. (2022) presented the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for novel dual hypoglycemic agents, indicating potential applications in diabetes treatment (Altowyan et al., 2022).

Anticancer Activity : Ragavan et al. (2020) discussed a new ligand, Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, showing promising anticancer activity against breast cancer cells (Ragavan et al., 2020).

Synthetic Chemistry Applications : Chen et al. (2014) reported on Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate for the synthesis of indazoles, a valuable heterocycle scaffold in synthetic chemistry (Chen et al., 2014).

Synthesis Methods : Valle et al. (2018) demonstrated a rapid, room-temperature liquid phase synthesis method for 4-NANM-E, an excellent alternative for industrial production (Valle et al., 2018).

Solubility Studies : Li et al. (2017) explored the solubility of 2-methyl-4-nitroaniline in mixed solvents, finding the greatest solubility in ethyl acetate + methanol (Li et al., 2017).

Peptide Synthesis : Amaral (1969) discussed the use of the 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis, with selective removal by alkali treatment (Amaral, 1969).

Pharmaceutical Research : Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors, showing significant hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dinitroaniline have been used as reagents to detect and characterize aldehydes and ketones

Mode of Action

It’s known that nitroaniline derivatives can undergo various reactions, including reduction, acetylation, and others, which can lead to changes in their targets .

Biochemical Pathways

strain MB-P1 under aerobic conditions, with the degradation of the compound resulting in the release of nitrite ions, chloride ions, and ammonia .

Action Environment

It’s known that environmental conditions can significantly impact the activity and stability of chemical compounds .

properties

IUPAC Name |

ethyl 2-(4-nitroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-3-5-8(6-4-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAMLGBMDVNTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279131 | |

| Record name | Ethyl (4-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-nitroanilino)-2-oxoacetate | |

CAS RN |

5416-11-5 | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)